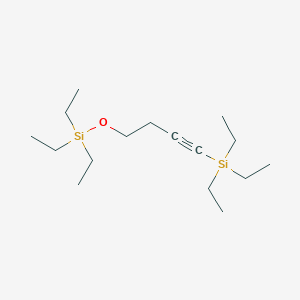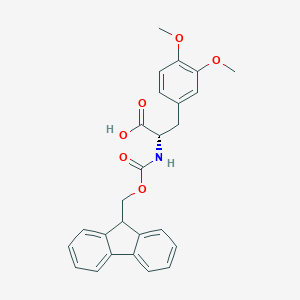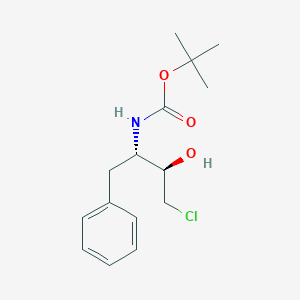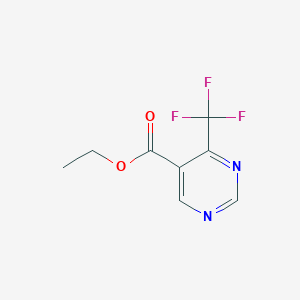
1-Trietilsilil-4-trietilsililoxi-1-butino
Descripción general
Descripción
1-Triethylsilyl-4-triethylsilyloxy-1-butyne, commonly known as TESO, is a chemical compound that belongs to the class of alkynes. It is a highly reactive compound that has been widely used in scientific research due to its unique properties. TESO is a versatile compound that has been used in various applications, including chemical synthesis, material science, and biological research.
Aplicaciones Científicas De Investigación
Grupos de Protección
Los organosilanos, como el 1-Trietilsilil-4-trietilsililoxi-1-butino, se utilizan a menudo como grupos de protección en química orgánica . Pueden proteger grupos funcionales sensibles en una molécula durante una reacción química y luego eliminarse después para revelar el grupo funcional original.
Reactivos de Derivatización
Los organosilanos también pueden actuar como reactivos de derivatización . Pueden modificar un compuesto para que sea más adecuado para el análisis, por ejemplo, haciéndolo menos polar, más volátil o más térmicamente estable.
Agentes Reductores
Otra aplicación de los organosilanos es como agentes reductores . Pueden donar electrones a otra especie en una reacción química, facilitando la reducción de esa especie.
Intermedios Sintéticos
Los organosilanos se utilizan a menudo como intermedios sintéticos en la producción de otras sustancias químicas . Pueden utilizarse para construir moléculas más complejas en un proceso paso a paso.
Reactivo Basado en Radicales
Tris(trimetilsilil)silano, un tipo de organosilano, se ha utilizado como un reactivo basado en radicales en química orgánica . Ha tenido éxito en las reducciones radicales, la hidrosililación y las reacciones radicales consecutivas .
Polimerización
Los organosilanos tienen un papel estratégico en la polimerización . Se han utilizado en la polimerización radical inducida por la luz de olefinas y la polimerización catiónica promovida por la luz de epóxidos .
Safety and Hazards
Propiedades
IUPAC Name |
triethyl(4-triethylsilylbut-3-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OSi2/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6/h7-13,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSHASXNKNYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700211 | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160194-28-5 | |
| Record name | Triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl((4-(triethylsilyl)-3-butyn-1-yl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)




![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)